Potassium Tri-sec-butylborohydride

Catalog No.
S1941759
CAS No.
54575-49-4
M.F
C12H28BK
M. Wt
222.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Tri-sec-butylborohydride

CAS Number

54575-49-4

Product Name

Potassium Tri-sec-butylborohydride

IUPAC Name

potassium;tri(butan-2-yl)boranuide

Molecular Formula

C12H28BK

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N

SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]
  • Strong Hydride Donor: K-Selectride possesses a highly reactive hydride ion (H⁻) that can efficiently reduce various functional groups in organic molecules []. This makes it a valuable tool for researchers studying transformations involving carbonyl compounds, imines, epoxides, and unsaturated bonds [].
  • Stereoselective Reductions: K-Selectride exhibits stereoselectivity in certain reduction reactions, meaning it preferentially reacts with one face of a molecule over the other []. This property is crucial for synthesizing chiral compounds, which are essential in many pharmaceutical applications [].
  • Regioselective Reactions: K-Selectride can achieve regioselectivity in some reactions, targeting specific sites within a molecule for reduction []. This control over reaction pathways allows researchers to tailor the outcome of a synthesis.

These characteristics make K-Selectride a versatile reagent employed in various areas of scientific research, including:

  • Organic Synthesis: K-Selectride is a mainstay in organic synthesis for reducing ketones, aldehydes, and imines to their corresponding alcohols and amines [, ]. It also finds application in the reduction of epoxides to alcohols and the hydroboration of alkenes and alkynes [].
  • Medicinal Chemistry: The stereoselective nature of K-Selectride reductions makes it valuable for synthesizing chiral drugs and drug candidates []. Its ability to target specific functional groups within complex molecules further aids in the development of new pharmaceuticals.
  • Organometallic Chemistry: K-Selectride can be used to generate transition metal hydride complexes, which act as catalysts in various organic transformations [].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (97.5%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

54575-49-4

Wikipedia

Potassium tri-sec-butylborohydride

General Manufacturing Information

Borate(1-), hydrotris(1-methylpropyl)-, potassium (1:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-16

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